MFCD18317559
Description
MFCD18317559 (CAS: 918538-05-3) is a nitrogen-rich heterocyclic compound with the molecular formula C₆H₃Cl₂N₃ and a molecular weight of 188.01 g/mol . Its structure features a pyrrolo[1,2-f][1,2,4]triazine core substituted with two chlorine atoms, contributing to its distinct electronic and steric properties. Key physicochemical characteristics include:
Properties
IUPAC Name |
5-(5-fluoro-2-methoxyphenyl)-2-methoxypyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4/c1-19-12-4-3-9(15)6-10(12)8-5-11(14(17)18)13(20-2)16-7-8/h3-7H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQOLHRIVIYVIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC(=C(N=C2)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90687586 | |
| Record name | 5-(5-Fluoro-2-methoxyphenyl)-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90687586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261923-24-3 | |
| Record name | 5-(5-Fluoro-2-methoxyphenyl)-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90687586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18317559” involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions are carefully controlled to ensure the purity and yield of the final product. Common synthetic routes include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and purification.
Step 3: Final reaction to obtain “this compound” with high purity.
Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using advanced techniques such as continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.
Chemical Reactions Analysis
Types of Reactions: “MFCD18317559” undergoes several types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form [oxidized product].
Reduction: Reaction with reducing agents to yield [reduced product].
Substitution: Reaction with nucleophiles or electrophiles to replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include [agent 1] and [agent 2], typically under [specific conditions].
Reduction: Common reducing agents include [agent 3] and [agent 4], typically under [specific conditions].
Substitution: Common reagents include [agent 5] and [agent 6], typically under [specific conditions].
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield [product 1], while reduction may yield [product 2].
Scientific Research Applications
“MFCD18317559” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its therapeutic potential in treating specific diseases.
Industry: Utilized in the production of [specific industrial products].
Mechanism of Action
The mechanism of action of “MFCD18317559” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to [target 1] and modulating [pathway 1]. This interaction leads to [specific biological effect], which is the basis for its applications in medicine and biology.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues
Three structurally related compounds are compared below based on heterocyclic core, substituents, and functional properties:
Key Observations:
Chlorine vs. Trifluoromethyl Substituents :
- The dichloro substitution in this compound enhances polarity and aqueous solubility (0.687 mg/mL) compared to the trifluoromethyl analogue (0.210 mg/mL) .
- Trifluoromethyl groups increase lipophilicity, reducing bioavailability but improving membrane permeability .
Synthetic Complexity :
Functional Analogues
This compound is functionally compared to brominated and fluorinated compounds for reactivity and applications:
Key Findings:
Research Implications and Limitations
- Advantages of this compound : Optimal halogenation for target engagement without excessive metabolic liability .
- Limitations : Scalability issues in synthesis compared to simpler analogues .
- Future Directions : Explore hybrid derivatives combining chloro and trifluoromethyl groups to optimize pharmacokinetics .
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